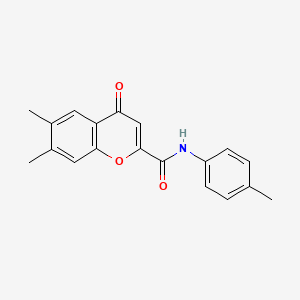

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

6,7-dimethyl-N-(4-methylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22) |

InChI Key |

TXUXJQGCUBJDOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethyl-4H-chromen-4-one and 4-methylphenylamine.

Condensation Reaction: The key step involves the condensation of 6,7-dimethyl-4H-chromen-4-one with 4-methylphenylamine in the presence of a suitable catalyst and solvent. This reaction forms the desired carboxamide linkage.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the chromene ring or the phenyl ring are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The 4-methylphenyl group in the target compound distinguishes it from analogues with different aryl substituents. For example:

- This substitution may alter binding affinities in biological systems due to differences in electrostatic interactions .

- N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (): Replacing the 4-methylphenyl group with a benzyl (-CH₂C₆H₅) moiety introduces greater conformational flexibility and lipophilicity. The benzyl group may enhance membrane permeability but could reduce selectivity due to non-specific hydrophobic interactions .

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituent | Molecular Weight (g/mol)* | Key Features |

|---|---|---|---|

| Target Compound | 4-methylphenyl | ~323.35 | Balanced lipophilicity, moderate steric bulk |

| 6,7-Dimethyl-N-(3-CF₃-phenyl)-... | 3-trifluoromethylphenyl | ~377.34 | High polarity, enhanced metabolic stability |

| N-Benzyl-6,7-dimethyl-4-oxo-... | Benzyl | ~333.38 | High lipophilicity, flexible side chain |

*Calculated based on molecular formulas.

Core Structural Modifications

Chromene vs. Benzofuran Derivatives

- N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxochromene-2-carboxamide (): This hybrid structure incorporates a benzofuran ring linked to the chromene core via a carboxamide bridge. The 4-methoxyphenyl group further enhances electron density, contrasting with the 4-methylphenyl group in the target compound .

Oxazolo[4,5-d]pyrimidine Analogues ():

While structurally distinct, oxazolo pyrimidine derivatives with 4-methylphenyl groups (e.g., compounds 1–19) highlight the prevalence of this substituent in medicinal chemistry. The methyl group likely optimizes steric compatibility in hydrophobic binding pockets, a feature shared with the target compound .

Crystallographic and Solid-State Behavior

demonstrates that even minor substituent changes (e.g., Cl vs. Br in imidazole-4-imines) significantly influence crystal packing through weak interactions like C–H⋯X hydrogen bonds and π-π stacking. For the target compound, the 4-methylphenyl group may promote similar weak interactions, though its planar chromene core could lead to tighter packing compared to bulkier analogues .

Biological Activity

6,7-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of chromene, has garnered attention for its potential biological activities. This compound is structurally characterized by a chromene core with various functional groups that may influence its pharmacological properties.

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.3 g/mol

- IUPAC Name : N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory and oxidative stress pathways, leading to reduced inflammation and oxidative damage.

- Receptor Modulation : The compound can interact with specific receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Research indicates it may induce programmed cell death in cancer cells through activation of apoptotic pathways.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and chronic diseases.

Anticancer Activity

Studies have shown that 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can induce apoptosis in various cancer cell lines. For instance, it has been evaluated against human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231), demonstrating cytotoxic effects at specific concentrations.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| HCT116 | 10 | 40 |

| MDA-MB-231 | 20 | 50 |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Studies

- Study on Cholinesterase Inhibition : A study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the compound exhibited moderate inhibitory activity with IC50 values around 15 µM for AChE and 20 µM for BChE.

- Antioxidant Evaluation : In vitro assays demonstrated that treatment with the compound significantly increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, it is useful to compare it with other chromene derivatives:

| Compound Name | Antioxidant Activity | Cytotoxicity (IC50 µM) | COX Inhibition |

|---|---|---|---|

| 6,7-Dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide | High | 15 | Moderate |

| N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Moderate | 20 | High |

| 6-Methoxy-N-(3-methylphenyl)-4H-chromene-2-carboxamide | Low | 25 | Low |

Q & A

Q. What synthetic methodologies are employed for the preparation of 6,7-dimethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves condensation reactions using intermediates such as 4-methylphenyl isocyanide. A multi-step approach may include:

- Step 1 : Formation of the chromene scaffold via Claisen-Schmidt or Kostanecki-Robinson reactions.

- Step 2 : Introduction of the carboxamide group using coupling reagents (e.g., EDC/HOBt).

- Step 3 : Functionalization with methyl groups at positions 6 and 7 via alkylation or Friedel-Crafts reactions. Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity .

Q. How is the crystal structure of this compound determined, and what software tools are utilized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs SHELX (e.g., SHELXL for structure solution and refinement), which optimizes parameters like bond lengths, angles, and thermal displacement . Example workflow:

- Data collection at cryogenic temperatures (100 K).

- Structure solved via direct methods (SHELXS) and refined with SHELXL (R-factor < 0.05).

- Validation using CCDC or Mercury software.

Q. What in vitro assays are used to evaluate cholinesterase (ChE) inhibitory activity?

- Ellman’s assay : Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via spectrophotometric detection of thiocholine (λ = 412 nm).

- IC50 determination : Dose-response curves using recombinant human AChE/BuChE (e.g., IC50 values in the nM range for optimized hybrids) .

Advanced Research Questions

Q. How does substitution on the chromene scaffold influence β-secretase (BACE-1) inhibition?

The 4-oxo-4H-chromene core is critical for BACE-1 binding. Key structural factors:

- 6,7-Dimethyl groups : Enhance hydrophobicity, improving membrane permeability (logP ~3.5).

- Carboxamide linker : A 5-carbon linker between the chromene and aryl groups maximizes dual AChE/BACE-1 inhibition (IC50: 0.2 nM for AChE; 1.8 nM for BACE-1) . Table 1 : Inhibitory activity of chromene-carboxamide derivatives

| Compound | h-AChE IC50 (nM) | h-BuChE IC50 (nM) | BACE-1 IC50 (nM) |

|---|---|---|---|

| Parent chromene | 450 | 620 | 320 |

| Optimized hybrid | 0.2 | 1.5 | 1.8 |

Q. What computational approaches predict binding affinity to targets like CCR5 or BACE-1?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CCR5 (PDB: 4MBS) or BACE-1 (PDB: 2QP8).

Q. How to resolve contradictions in activity data across studies?

Discrepancies may arise from:

- Assay conditions : Buffer pH (7.4 vs. 6.8) or ionic strength alters ionization states.

- Purity : Confirm compound integrity via HPLC (>98%) and elemental analysis.

- Structural analogs : Compare with TAK-779 (CCR2/CCR5 antagonist) to identify scaffold-specific effects .

Methodological Recommendations

- Structural analysis : Combine SC-XRD with DFT calculations (e.g., Gaussian09) to map electrostatic potentials.

- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens at position 4-methylphenyl) to optimize logD and BBB permeability .

- Data validation : Cross-check enzymatic assays with cell-based models (e.g., SH-SY5Y for neuroactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.